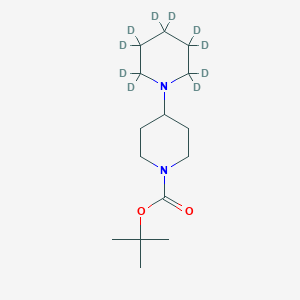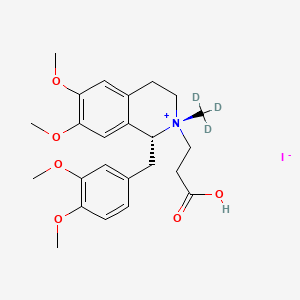
(R)-LaudanosineN-Carboxyethyl-d3Iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-LaudanosineN-Carboxyethyl-d3Iodide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is a derivative of laudanosine, an alkaloid found in opium, and has been modified to include a carboxyethyl group and deuterium atoms, enhancing its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-LaudanosineN-Carboxyethyl-d3Iodide typically involves multiple steps, starting from the natural alkaloid laudanosine. The process includes:
Introduction of the Carboxyethyl Group: This step involves the reaction of laudanosine with a carboxyethylating agent under controlled conditions to introduce the carboxyethyl group.
Deuterium Labeling: Deuterium atoms are introduced using deuterated reagents to replace specific hydrogen atoms in the molecule, enhancing its stability.
Industrial Production Methods
Industrial production of ®-LaudanosineN-Carboxyethyl-d3Iodide follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving automated systems and stringent quality control measures to ensure consistency.
化学反应分析
Types of Reactions
®-LaudanosineN-Carboxyethyl-d3Iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The iodine atom in the molecule can be substituted with other functional groups using nucleophilic substitution reactions, employing reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents under controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent side reactions.
Substitution: Sodium azide, potassium cyanide; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
科学研究应用
®-LaudanosineN-Carboxyethyl-d3Iodide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in studies involving enzyme interactions and metabolic pathways due to its unique structure and reactivity.
Medicine: Investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, benefiting from its stability and reactivity.
作用机制
The mechanism of action of ®-LaudanosineN-Carboxyethyl-d3Iodide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The presence of the carboxyethyl group and deuterium atoms enhances its binding affinity and stability, making it a valuable tool in mechanistic studies.
相似化合物的比较
Similar Compounds
Laudanosine: The parent compound, found in opium, with similar but less stable properties.
N-Carboxyethyl Laudanosine: A derivative with a carboxyethyl group but without deuterium labeling.
Deuterated Laudanosine: A version of laudanosine with deuterium atoms but lacking the carboxyethyl group.
Uniqueness
®-LaudanosineN-Carboxyethyl-d3Iodide stands out due to its combined features of carboxyethylation and deuterium labeling, which enhance its stability, reactivity, and binding affinity. These properties make it a unique and valuable compound for various scientific applications.
属性
分子式 |
C24H32INO6 |
|---|---|
分子量 |
560.4 g/mol |
IUPAC 名称 |
3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-(trideuteriomethyl)-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoic acid;iodide |
InChI |
InChI=1S/C24H31NO6.HI/c1-25(11-9-24(26)27)10-8-17-14-22(30-4)23(31-5)15-18(17)19(25)12-16-6-7-20(28-2)21(13-16)29-3;/h6-7,13-15,19H,8-12H2,1-5H3;1H/t19-,25-;/m1./s1/i1D3; |
InChI 键 |
ZWWAVFFSSIFXKV-UDZWFLJXSA-N |
手性 SMILES |
[2H]C([2H])([2H])[N@@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)O.[I-] |
规范 SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)O.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



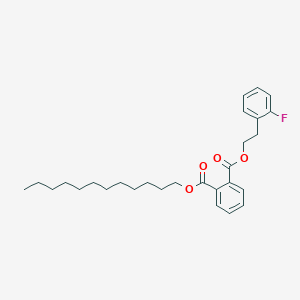
![[(8S,11R,13S,14S,17R)-17-acetyl-11-[4-[acetyl(methyl)amino]phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13843864.png)
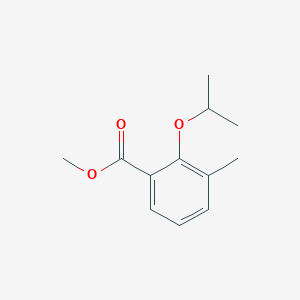
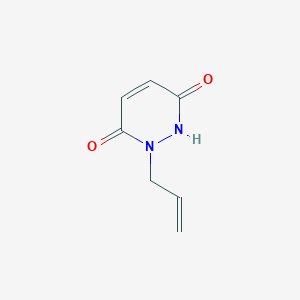
![1-Methyl-[4,4'-bipyridin]-1-ium Methylsulfate](/img/structure/B13843893.png)

![[(6R,8S,9S,10S,11S,13S,14R,16S)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B13843901.png)
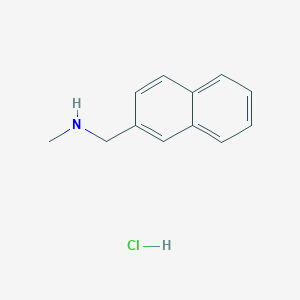
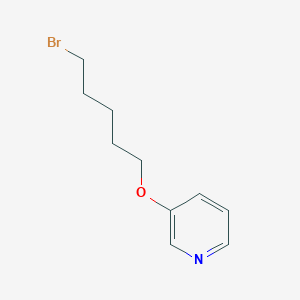
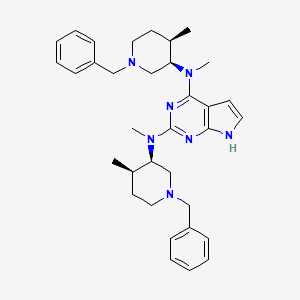
![disodium;1-[7-[[7-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-7-oxoheptyl]disulfanyl]heptanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B13843934.png)

